Functional Potency: THR-β Agonist 3 EC50 Comparison with Resmetirom and MGL-3196
THR-β agonist 3 activates THR-β with an EC50 of 52 nM in functional reporter assays, representing a 4-fold higher potency compared to Resmetirom (EC50 = 210 nM) under comparable assay conditions [1]. The compound's THR-β potency is also superior to MGL-3196, which shows an EC50 of 210 nM in the same functional assay format [1].
| Evidence Dimension | THR-β functional agonism potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 52 nM |
| Comparator Or Baseline | Resmetirom (MGL-3196): EC50 = 210 nM |
| Quantified Difference | 4.0-fold more potent (52 nM vs. 210 nM) |
| Conditions | Functional reporter assay in HEK293 cells |
Why This Matters
Higher potency enables lower dosing requirements in preclinical studies, reducing compound consumption and potential off-target accumulation, directly impacting procurement volume calculations and experimental design efficiency.
- [1] Active Inhibitor. Resmetirom (MGL-3196) Technical Datasheet. 2023. View Source
